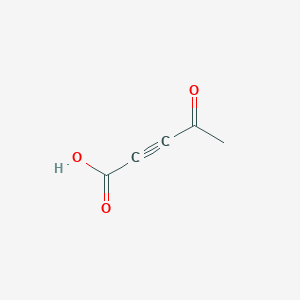![molecular formula C29H26N4O4 B12839242 (5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)
(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(3-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including oxazole, triazole, and acetic acid moieties, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the oxazole and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the acetic acid group.
Oxazole Synthesis: The oxazole ring can be synthesized via the cyclization of an appropriate α-haloketone with an amide.
Triazole Synthesis: The triazole ring can be formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reaction: The oxazole and triazole intermediates are then coupled using a suitable linker, such as an ethoxybenzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-(5-(3-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-(5-(3-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s functional groups allow it to be incorporated into polymers or other materials, enhancing their properties.
作用机制
The mechanism of action of 2-(5-(3-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets. The oxazole and triazole rings can bind to active sites of enzymes or receptors, modulating their activity. The acetic acid moiety may also play a role in the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(5-methyl-2-phenyloxazol-4-yl)acetic acid
- 2-(5-methyl-2-phenyloxazol-4-yl)ethanol
- 2-methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propionic acid
Uniqueness
Compared to similar compounds, 2-(5-(3-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid stands out due to its combination of oxazole, triazole, and acetic acid moieties. This unique structure provides it with distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C29H26N4O4 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC 名称 |
2-[5-[[3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-2-phenyltriazol-4-yl]acetic acid |
InChI |
InChI=1S/C29H26N4O4/c1-20-25(30-29(37-20)22-10-4-2-5-11-22)15-16-36-24-14-8-9-21(17-24)18-26-27(19-28(34)35)32-33(31-26)23-12-6-3-7-13-23/h2-14,17H,15-16,18-19H2,1H3,(H,34,35) |
InChI 键 |
QIGYDDWEDSMCSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=CC(=C3)CC4=NN(N=C4CC(=O)O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


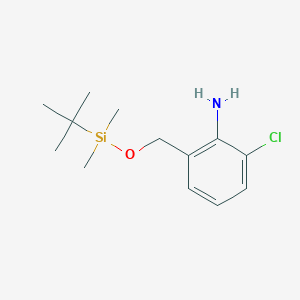
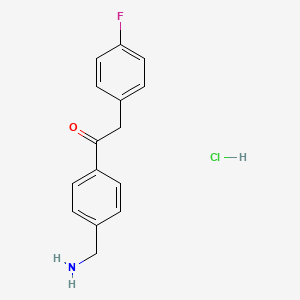
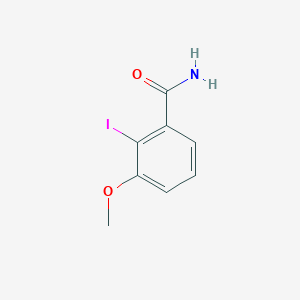
![2-(Benzyl(methyl)amino)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12839179.png)
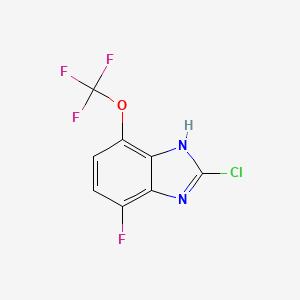
![3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)
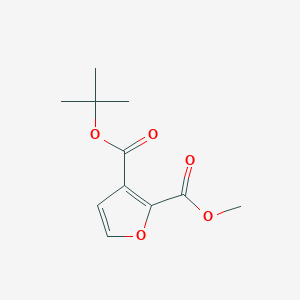
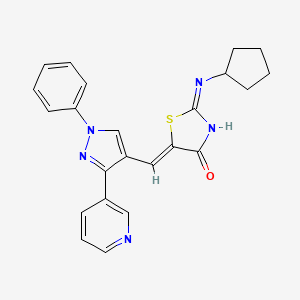
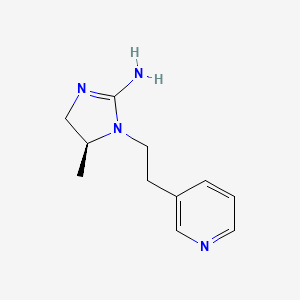
![(8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12839233.png)
![1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
![N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine](/img/structure/B12839244.png)
